4-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 3-fluorobenzoate
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Overview
Description
4-[(E)-{[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 3-FLUOROBENZOATE is a complex organic compound that features a combination of aromatic rings, halogen substituents, and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 3-FLUOROBENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Preparation of 2-(2,4-DICHLOROPHENOXY)ACETIC ACID: This can be synthesized by reacting 2,4-dichlorophenol with chloroacetic acid under basic conditions.
Formation of 2-(2,4-DICHLOROPHENOXY)ACETAMIDE: The acid is then converted to its amide form using ammonia or an amine.
Synthesis of the IMINO Compound: The amide is reacted with formaldehyde and an amine to form the imino derivative.
Coupling with 2-METHOXYPHENYL 3-FLUOROBENZOATE: The final step involves coupling the imino compound with 2-methoxyphenyl 3-fluorobenzoate under acidic or basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-{[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 3-FLUOROBENZOATE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The imino group can be reduced to an amine using reducing agents like sodium borohydride.
Substitution: Halogen substituents can be replaced by other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
4-[(E)-{[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 3-FLUOROBENZOATE has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[(E)-{[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 3-FLUOROBENZOATE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2,4-DICHLOROPHENOXYACETIC ACID (2,4-D): A widely used herbicide with similar structural features.
2,4,5-TRICHLOROPHENOXYACETIC ACID (2,4,5-T): Another herbicide with additional chlorine substituents.
2-METHOXY-3-FLUOROBENZOIC ACID: A simpler compound with similar aromatic and fluorine substituents.
Uniqueness
4-[(E)-{[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 3-FLUOROBENZOATE is unique due to its combination of functional groups and substituents, which confer specific chemical reactivity and biological activity .
Properties
Molecular Formula |
C23H17Cl2FN2O5 |
---|---|
Molecular Weight |
491.3 g/mol |
IUPAC Name |
[4-[(E)-[[2-(2,4-dichlorophenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-fluorobenzoate |
InChI |
InChI=1S/C23H17Cl2FN2O5/c1-31-21-9-14(5-7-20(21)33-23(30)15-3-2-4-17(26)10-15)12-27-28-22(29)13-32-19-8-6-16(24)11-18(19)25/h2-12H,13H2,1H3,(H,28,29)/b27-12+ |
InChI Key |
LXRYDZKLRYTCME-KKMKTNMSSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)COC2=C(C=C(C=C2)Cl)Cl)OC(=O)C3=CC(=CC=C3)F |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)COC2=C(C=C(C=C2)Cl)Cl)OC(=O)C3=CC(=CC=C3)F |
Origin of Product |
United States |
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